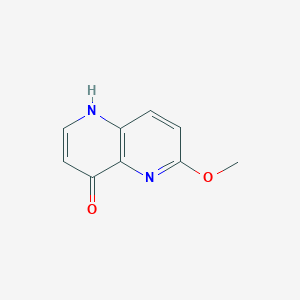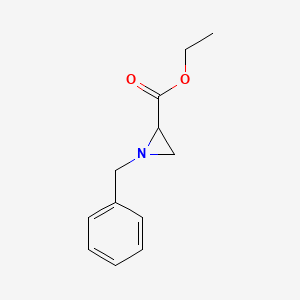
4-fluoro-2-methylbenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-2-methylbenzotrifluoride is an organic compound with the molecular formula C8H6F4. It is a derivative of benzene, where the hydrogen atoms at positions 4 and 2 are replaced by a fluoro and a methyl group, respectively, and a trifluoromethyl group is attached at position 1. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-fluoro-2-methylbenzotrifluoride involves the trifluoromethylation of 4-fluoro-2-methylbenzene. This can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under specific reaction conditions . Another method involves the reaction of 4-fluoro-2-methylbenzene with trifluoromethylsulfonic anhydride (CF3SO2)2O in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .
化学反応の分析
Types of Reactions
4-fluoro-2-methylbenzotrifluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions, where electrophiles replace one of the hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like fluorine and trifluoromethyl makes the compound susceptible to NAS reactions, where nucleophiles replace the fluoro group.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in polar aprotic solvents are typical.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated derivatives, nitro derivatives, and sulfonated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted aromatic compounds with nucleophiles replacing the fluoro group.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include dihydro derivatives and other reduced forms.
科学的研究の応用
4-fluoro-2-methylbenzotrifluoride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-fluoro-2-methylbenzotrifluoride involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like fluorine and trifluoromethyl enhances its reactivity towards electrophiles and nucleophiles . These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
4-Fluoro-1-(trifluoromethyl)benzene: Similar structure but lacks the methyl group at position 2.
4-Chloro-1-(trifluoromethyl)benzene: Similar structure but has a chloro group instead of a fluoro group at position 4.
2-Bromo-5-fluoro-1-(trifluoromethyl)benzene: Similar structure but has a bromo group at position 2 and a fluoro group at position 5.
Uniqueness
4-fluoro-2-methylbenzotrifluoride is unique due to the combination of its fluoro, methyl, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
特性
IUPAC Name |
4-fluoro-2-methyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKSKTZQURUDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461556 |
Source


|
| Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80245-26-7 |
Source


|
| Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)



![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)-1-cyclohexen-1-yl]-1,3,2-dioxaborolane](/img/structure/B1312730.png)



